3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
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Overview
Description
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid is an alanine derivative. It is commonly used in peptide synthesis due to its stability and ability to protect amino groups during the synthesis process .
Preparation Methods
The synthesis of 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or the acid chloride method . The compound is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .
Chemical Reactions Analysis
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group can be replaced by other nucleophiles under basic conditions.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a protecting group for amino acids, preventing unwanted side reactions during peptide chain assembly . Additionally, it is used in the synthesis of various peptides and proteins for research in chemistry, biology, and medicine .
Mechanism of Action
The primary mechanism of action of 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid is its ability to protect amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further reactions .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids such as:
- Fmoc-Glycine
- Fmoc-Alanine
- Fmoc-Valine
Compared to these compounds, 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid offers unique stability and ease of removal under basic conditions, making it particularly useful in peptide synthesis .
Properties
IUPAC Name |
3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c24-19(22-12-10-20(25)26)9-11-23-21(27)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,24)(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGCYSMTUQWCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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